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Compound Name: 4-(4-methylphenyl)piperidin-4-ol

Cat. No.: B1596491 Get Quote

An Investigative Guide to the Potential Pharmacological Activities of 4-(4-
methylphenyl)piperidin-4-ol

Executive Summary
The piperidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of

numerous pharmaceuticals across a wide spectrum of therapeutic areas.[1][2] The compound

4-(4-methylphenyl)piperidin-4-ol, a specific derivative of this privileged scaffold, remains

largely unexplored in terms of its pharmacological potential. This guide presents a

comprehensive, tiered strategy for the systematic evaluation of this compound. Drawing from

the well-documented activities of its structural analogues, which exhibit analgesic, neurological,

and anticancer properties, we hypothesize a similar, yet distinct, pharmacological profile for 4-
(4-methylphenyl)piperidin-4-ol.[2][3][4][5] This document serves as a technical roadmap for

researchers and drug development professionals, outlining a logical progression from initial

synthesis and broad in vitro screening to targeted mechanism of action studies and preliminary

in vivo validation. The proposed workflow is designed to be self-validating, with each

experimental stage providing the causal justification for subsequent, more complex

investigations.
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4-(4-methylphenyl)piperidin-4-ol is a heterocyclic compound featuring a central piperidine

ring. Key structural features include a hydroxyl group and a 4-methylphenyl (tolyl) group both

attached to the C4 position of the piperidine ring.

Property Value Reference

CAS Number 57988-60-0 [6]

Molecular Formula C₁₂H₁₇NO [6]

Molecular Weight 191.27 g/mol [6]

The presence of the tertiary alcohol and the aromatic ring provides a rich stereoelectronic

profile, suggesting potential for diverse interactions with biological macromolecules.

The Piperidine Scaffold: A Privileged Structure
The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs and

natural alkaloids.[1] Its conformational flexibility, combined with its ability to present substituents

in precise three-dimensional orientations, makes it an ideal scaffold for targeting a variety of

receptors and enzymes. Derivatives of piperidine are integral to drugs with applications as

antipsychotics, analgesics, antihistamines, and anticancer agents.[2][7][8]

Rationale for Investigation: Inferences from Structural
Analogues
While direct pharmacological data on 4-(4-methylphenyl)piperidin-4-ol is scarce, the activities

of closely related compounds provide a strong rationale for its investigation.

Analgesic and CNS Activity: 4-phenylpiperidine derivatives are classic opioid fragments. For

example, 4-(m-hydroxyphenyl)piperidines are known to interact with opioid receptors and

exhibit analgesic properties.[3] Furthermore, derivatives of 4-(4'-bromophenyl)-4-piperidinol

and 4-(4'-chlorophenyl)-4-hydroxypiperidine have demonstrated significant analgesic effects

in preclinical models.[4][5] The substitution pattern on the phenyl ring and the nitrogen atom

dictates the potency and selectivity towards various CNS targets, including opioid and sigma

receptors.[3][9]
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Anticancer Potential: The piperidine moiety is found in numerous compounds with

demonstrated anticancer activity.[2][10] These compounds can induce apoptosis, modulate

critical signaling pathways, and interact directly with DNA.[10] The cytotoxic potential of

piperidine derivatives often depends on the nature of the substituents on the core ring.[7]

Neuroprotective Activity: Given the success of piperidine-based drugs like donepezil for

Alzheimer's disease, there is a strong interest in new derivatives that can modulate

neurodegenerative pathways.[1][11] Activities such as acetylcholinesterase (AChE) inhibition

and neuroprotection in cell-based models are key areas of investigation for this scaffold.[11]

[12]

The unique combination of a tolyl group and a hydroxyl group at the C4 position of 4-(4-
methylphenyl)piperidin-4-ol suggests that it may possess a unique pharmacological profile

within these established activity classes.

Proposed Pharmacological Screening Strategy
Hierarchical Screening Workflow
A tiered approach is proposed to efficiently screen for potential activities and subsequently

elucidate the mechanism of action for any confirmed "hits." This strategy ensures that

resources are focused on the most promising therapeutic avenues.
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Phase 1: Synthesis & Primary Screening

Phase 2: MoA & In Vitro Validation

Phase 3: In Vivo Proof-of-Concept

Synthesis & Characterization

Tier 1: Broad In Vitro Screening
- Cytotoxicity (Cancer Panel)

- CNS Receptor Binding
- Antimicrobial Assays

Test Compound

Tier 2: Mechanism of Action
- Apoptosis/Signaling Assays

- Functional Neuro-assays
- Biofilm Disruption

Identified 'Hits'

Tier 3: In Vivo Models
- Analgesia Models
- Cognitive Models

- Preliminary Toxicology

Validated Mechanism
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Caption: Hierarchical workflow for pharmacological evaluation.

Synthesis and Characterization
The synthesis of 4-(4-methylphenyl)piperidin-4-ol can be achieved through established

organometallic routes. A common method involves the Grignard reaction between a protected
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piperidin-4-one, such as N-benzyl-4-piperidone, and 4-bromotoluene, followed by deprotection.

Alternatively, synthetic routes starting from 1-benzyl-4-(4-chlorophenyl)-4-piperidinol with

subsequent debenzylation under hydrogenation conditions have been reported for similar

structures.[13] The final product must be thoroughly characterized using NMR, mass

spectrometry, and melting point analysis to confirm its identity and purity before biological

evaluation.[9]

Tier 1: Primary In Vitro Screening - Unveiling Core
Activities
The initial screening phase aims to broadly assess the compound's activity across three key

therapeutic areas suggested by its structural class.

Cytotoxicity and Antiproliferative Potential
Rationale: The piperidine scaffold is a frequent component of anticancer agents.[2] A primary

screen against a diverse panel of human cancer cell lines is essential to determine if 4-(4-
methylphenyl)piperidin-4-ol possesses antiproliferative properties.

Experimental Protocol: MTT Assay

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A375 [melanoma], SH-

SY5Y [neuroblastoma]) in appropriate media until they reach ~80% confluency.

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them

to adhere overnight.

Treatment: Prepare serial dilutions of 4-(4-methylphenyl)piperidin-4-ol (e.g., from 0.1 to

100 µM) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive

control (e.g., Doxorubicin).

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 3-4 hours.
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Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol

with HCl) to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ (half-maximal inhibitory concentration) value.[7][10]

Neurological Activity Screening
Rationale: Given the structural similarity to opioid fragments and other CNS-active molecules, it

is crucial to screen for interactions with key neurological targets.[3][9]

Protocol 1: Receptor Binding Assays

Objective: To determine the affinity of the compound for key CNS receptors.

Methodology: Utilize commercially available competitive binding assays. The compound will

be tested for its ability to displace radiolabeled ligands from a panel of receptors, including:

Opioid Receptors: µ (mu), δ (delta), κ (kappa).[3]

Sigma Receptors: σ₁ and σ₂.[9]

Nicotinic Acetylcholine Receptors (nAChRs): α7 and α4β2 subtypes.[14]

Analysis: The results will be expressed as Ki (inhibition constant) or IC₅₀ values, indicating

the compound's binding affinity for each receptor.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

Objective: To assess the compound's potential to inhibit AChE, a key target in Alzheimer's

disease therapy.[12]

Methodology: Employ the Ellman's method.

Incubate the compound with purified AChE enzyme.
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Add the substrate acetylthiocholine iodide and the chromogen 5,5'-dithiobis-(2-

nitrobenzoic acid) (DTNB).

Monitor the production of the yellow-colored product at 412 nm.

Donepezil should be used as a positive control.

Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.[11]

Antimicrobial and Antibiofilm Activity
Rationale: Certain piperidine derivatives have shown promising activity against pathogenic

bacteria, including the ability to inhibit biofilm formation, a key factor in chronic infections.[15]

[16]

Experimental Protocol: MIC and Biofilm Inhibition Assays

Minimum Inhibitory Concentration (MIC):

Use the broth microdilution method to determine the lowest concentration of the

compound that inhibits visible growth of bacteria (e.g., Staphylococcus aureus).[15]

Biofilm Formation Inhibition:

Grow S. aureus in 96-well plates in the presence of sub-inhibitory concentrations of the

compound (e.g., 0.25x MIC, 0.5x MIC).

After incubation, wash the wells to remove planktonic bacteria.

Stain the remaining adherent biofilm with crystal violet.

Solubilize the stain and measure the absorbance to quantify biofilm mass.

Calculate the percentage of biofilm inhibition compared to the untreated control.[17]

Tier 2: Mechanism of Action (MoA) Elucidation for
"Hit" Activities
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Should the compound demonstrate significant activity in any Tier 1 screen (e.g., IC₅₀ < 10 µM),

targeted follow-up studies are warranted to understand its mechanism of action.

If Anticancer Activity is Observed
Rationale: To determine if the observed cytotoxicity is due to the induction of programmed cell

death (apoptosis) and to identify the molecular pathways involved.
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Caption: Potential apoptotic signaling pathway modulation.
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Experimental Protocol: Apoptosis and Signaling Analysis

Apoptosis Assay (Flow Cytometry):

Treat the "hit" cancer cell line with the compound at its IC₅₀ concentration for 24-48 hours.

Stain cells with Annexin V-FITC and Propidium Iodide (PI).

Analyze the cell population using a flow cytometer to distinguish between viable, early

apoptotic, late apoptotic, and necrotic cells.[10]

Western Blot Analysis:

Treat cells as above and prepare protein lysates.

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

Probe with primary antibodies against key apoptosis-related proteins (e.g., Bcl-2, Bax,

Cleaved Caspase-3, Cleaved PARP) and signaling proteins (e.g., p-Akt, total Akt).[2][10]

This will help determine if the compound acts via the intrinsic or extrinsic apoptotic

pathway and if it modulates survival signals like the PI3K/Akt pathway.

Tier 3: In Vivo Validation and Preclinical Assessment
Positive and well-defined in vitro activity provides the justification for advancing the compound

to animal models.

Analgesic Potential
Rationale: To confirm the analgesic effects predicted from structural analogues and receptor

binding data in a living system.

Experimental Protocol: Rodent Pain Models

Tail-Flick Test (Thermal Pain):

Administer the compound (e.g., subcutaneously or intraperitoneally) to mice.
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After a set time, apply a focused beam of heat to the mouse's tail.

Measure the latency (time) for the mouse to "flick" its tail away from the heat source. An

increase in latency indicates an analgesic effect. Morphine is used as a positive control.[3]

Acetic Acid Writhing Test (Inflammatory Pain):

Administer the compound to mice.

Subsequently, inject a dilute solution of acetic acid into the peritoneal cavity to induce

characteristic "writhing" movements.

Count the number of writhes over a 20-minute period. A reduction in the number of writhes

compared to a vehicle-treated group indicates analgesia.[3][4]

Preliminary Toxicity Assessment
Rationale: Early assessment of a compound's safety profile is critical.

Experimental Protocol: Acute Toxicity Screens

Brine Shrimp Lethality Assay:

A simple, low-cost preliminary screen for general toxicity.

Hatch brine shrimp (Artemia salina) larvae and expose them to varying concentrations of

the compound in seawater.

Count the number of dead nauplii after 24 hours to determine the LC₅₀ (lethal

concentration, 50%).[7]

Acute Oral Toxicity (Up-and-Down Procedure):

If warranted by strong efficacy data, a preliminary in vivo toxicity study in rodents (e.g.,

rats) can be performed following OECD guidelines.

This involves sequential dosing of single animals to identify a dose range that causes

overt toxicity or mortality, providing an estimate of the LD₅₀.[12]
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Data Presentation and Interpretation
All quantitative data generated from the screening cascade should be systematically organized

for clear interpretation and comparison.

Table 1: Summary of Postulated In Vitro Activity

Assay Type
Target/Cell
Line

Endpoint
Result (e.g.,
IC₅₀, Kᵢ, MIC)

Positive
Control

Cytotoxicity MCF-7 IC₅₀ µM Doxorubicin

A375 IC₅₀ µM Doxorubicin

Receptor Binding
µ-Opioid

Receptor
Kᵢ µM DAMGO

σ₁ Receptor Kᵢ µM (+)-Pentazocine

Enzyme

Inhibition

Acetylcholinester

ase
IC₅₀ µM Donepezil

| Antimicrobial | S. aureus | MIC | µg/mL | Vancomycin |

Table 2: Summary of Postulated In Vivo Efficacy

Model Endpoint Dose Route Efficacy Metric
Positive
Control

Tail-Flick

% Max
Possible Effect
(%MPE)

s.c. ED₅₀ (mg/kg) Morphine

Writhing Test
% Inhibition of

Writhing
i.p. ED₅₀ (mg/kg) Aspirin

| Toxicity | Brine Shrimp | Mortality | LC₅₀ (µg/mL) | Potassium Dichromate |

Conclusion and Future Directions
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This guide proposes a rigorous, multi-tiered framework for the comprehensive pharmacological

evaluation of 4-(4-methylphenyl)piperidin-4-ol. By systematically progressing from broad in

vitro screening to specific mechanism-of-action studies and targeted in vivo models, this

strategy will efficiently uncover and validate any therapeutic potential of the compound. Positive

results in any of the proposed areas, particularly in CNS activity or oncology, would establish 4-
(4-methylphenyl)piperidin-4-ol as a valuable new lead compound. Subsequent efforts would

then focus on structure-activity relationship (SAR) studies to optimize its potency and

selectivity, and more extensive pharmacokinetic and toxicological profiling to assess its drug-

like properties for further preclinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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